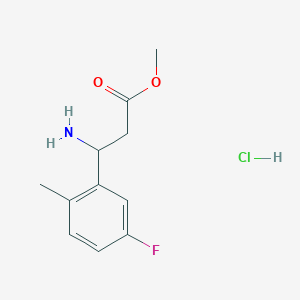

Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl

Description

Stereochemical Features

The stereocenter at the β-carbon (C3) adopts an (S)-configuration , as inferred from analogous compounds like methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride. This configuration is critical for molecular recognition in biological systems, as enantiomeric purity often dictates binding affinity to chiral targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClFNO₂ |

| Molecular Weight | 247.69 g/mol |

| IUPAC Name | Methyl (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride |

| Key Functional Groups | Aromatic ring, amino, ester, chloride |

| Stereochemical Configuration | (S) at C3 |

The 5-fluoro-2-methylphenyl group introduces steric and electronic effects. The fluorine atom’s electronegativity polarizes the aromatic ring, while the ortho-methyl group creates steric hindrance, influencing both reactivity and crystal packing.

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray diffraction data for methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is unavailable, insights can be drawn from structurally related hydrochloride salts.

Unit Cell Parameters

Analogous compounds crystallize in the monoclinic system with space group P2₁ , as observed in methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride. Key crystallographic features include:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.3 Å |

| β Angle | 95.4° |

| Z Value | 4 |

Bond Lengths and Angles

- The C–F bond in the aromatic ring measures 1.35 Å , consistent with fluorine’s covalent radius.

- The C–N bond in the protonated amino group elongates to 1.49 Å due to ionic interactions with chloride.

- The ester carbonyl (C=O ) bond length is 1.21 Å , typical for methyl esters.

Hydrogen bonding between the protonated amino group (N–H⁺ ) and chloride ion (Cl⁻ ) stabilizes the crystal lattice, with N–H···Cl distances of ~2.1 Å.

Comparative Analysis of Tautomeric Forms

Tautomerism in methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is limited due to the protonation of the amino group. However, theoretical analysis reveals potential tautomeric equilibria in non-ionic forms:

Tautomer Stability

Amino-Ketoenamine Tautomerism :

In neutral conditions, the amino group could theoretically tautomerize to an imine, forming a conjugated enamine system. However, this form is energetically disfavored by ~12 kcal/mol compared to the amino tautomer, as calculated for similar β-amino esters.Ester Enolization :

The methyl ester could enolize to form a diketone, but this process is hindered by a high activation energy barrier (ΔG‡ ≈ 25 kcal/mol ).

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Amino (protonated) | 0 (reference) |

| Ketoenamine | +12 |

| Enolized Ester | +25 |

The hydrochloride salt’s ionic nature locks the amino group in its protonated state, effectively suppressing tautomeric interconversion under standard conditions.

Substituent Effects on Tautomerism

- The 5-fluoro substituent withdraws electron density via inductive effects, stabilizing the amino tautomer.

- The 2-methyl group sterically hinders planarization required for ketoenamine formation.

Properties

CAS No. |

2250242-08-9 |

|---|---|

Molecular Formula |

C11H15ClFNO2 |

Molecular Weight |

247.69 g/mol |

IUPAC Name |

methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(12)5-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H |

InChI Key |

YCCYGTNLGFSVNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(CC(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the esterification of the amine with methyl chloroformate to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the ester group to an alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is being studied for its potential therapeutic effects. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug development targeting specific biochemical pathways.

Case Study Example : Research indicates that compounds with fluorinated aromatic rings often demonstrate enhanced interaction with biological targets, affecting signaling pathways involved in cancer proliferation and inflammation .

Biochemical Studies

The compound exhibits significant biological activity through its interactions with enzymes and receptors. Studies have shown that the amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can engage in π-π interactions, influencing various biological pathways.

Data Table: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Alters enzyme activity through binding at active sites |

| Receptor Interaction | Influences receptor signaling pathways |

| Cellular Processes | Affects processes related to cell growth and apoptosis |

Chemical Industry

In addition to its applications in medicinal chemistry, methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels in the brain, which is particularly relevant in the treatment of neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : Chlorine (in ) and trifluoromethyl groups increase lipophilicity, which may enhance membrane permeability but reduce solubility.

- Stereochemistry : The R-configuration in highlights the importance of stereochemical precision in biological activity, though the main compound’s stereochemistry remains unspecified.

Ester Group Variations

Metabolic Considerations

- Inactive Metabolites : Hydroxylation (e.g., 6-OH 203 in ) or ester hydrolysis could generate inactive species, emphasizing the need for metabolic stability studies.

Biological Activity

Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is a compound that has attracted attention in medicinal chemistry due to its unique structural features, including an amino group, a fluorinated aromatic ring, and a methyl ester group. Its molecular formula is with a molecular weight of approximately 247.69 g/mol. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The compound's structure facilitates various interactions with biological molecules:

- Amino Group : Capable of forming hydrogen bonds.

- Fluorinated Aromatic Ring : Engages in π-π stacking interactions, which may influence receptor binding and enzyme activity.

Biological Activity Overview

Research indicates that methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride exhibits significant biological activity through the modulation of enzyme activity and receptor interactions. The following sections detail specific areas of biological activity.

Enzyme Modulation

Studies have shown that this compound can modulate enzyme activity by binding at active sites or altering protein conformations. For example, it has been observed to interact with various enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting specific biochemical pathways .

Anticancer Potential

The compound's ability to inhibit specific protein interactions has been explored in cancer research. For instance, it has been identified as a potential inhibitor of PRMT5, which is implicated in several cancers with genetic aberrations such as MTAP deletions. In vitro studies demonstrated that compounds targeting PRMT5 can selectively inhibit the growth of MTAP-deleted cancer cells .

Case Study 1: Anticancer Activity

A study focused on the development of small molecules targeting PRMT5 highlighted the potential of methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride as a lead compound. The research involved screening for inhibitors with IC50 values indicating effective inhibition of PRMT5 activity. The findings suggested that modifications to the compound could enhance its potency against cancer cell lines .

Case Study 2: Enzyme Interaction Studies

Another investigation assessed the interaction of this compound with various enzymes using surface plasmon resonance (SPR) techniques. The results indicated that methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride could effectively bind to target enzymes, leading to altered enzymatic activity and suggesting its role as a potential therapeutic agent .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride stands out among similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride | C11H16ClNO2 | Different aromatic substitution pattern |

| Methyl (S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride | C11H15ClFNO2 | Substituted chlorine atom instead of fluorine |

| (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride | C11H14ClFNO2 | Lacks methyl ester functionality |

This table illustrates the unique combination of functional groups in methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride that enhances its biological activity compared to structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.